4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
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Overview
Description
4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the coupling of 4-bromobenzenesulfonamide with 6-methyl-1,3-benzothiazole-2-amine under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities and are structurally similar to benzothiazoles.
Benzimidazoles: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
4-BROMO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H15BrN2O2S2 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H15BrN2O2S2/c1-13-2-11-18-19(12-13)26-20(22-18)14-3-7-16(8-4-14)23-27(24,25)17-9-5-15(21)6-10-17/h2-12,23H,1H3 |
InChI Key |
KHSKVTJEZXLNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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